tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate

描述

Molecular Structure and Isomerism

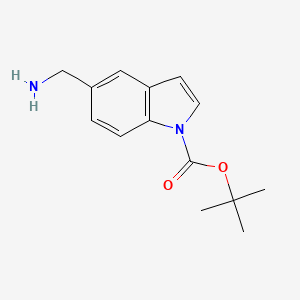

tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate exhibits a well-defined molecular architecture characterized by several key structural elements. The compound possesses the molecular formula C₁₄H₁₈N₂O₂ with a molecular weight of 246.30 grams per mole. The structural framework consists of an indole ring system where the nitrogen atom at position 1 is protected with a tert-butoxycarbonyl group, while position 5 of the benzene ring bears an aminomethyl substituent.

The canonical SMILES representation of this compound is CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CN, which clearly delineates the connectivity pattern and spatial arrangement of atoms. An alternative SMILES notation from chemical suppliers shows the same structure as O=C(N1C=CC2=C1C=CC(CN)=C2)OC(C)(C)C, confirming the structural consistency across different databases.

Regarding isomerism, this compound can exist in relationship to several positional isomers within the indole family. Notably, there exists a closely related 6-aminomethyl isomer (CAS 887584-21-6) which differs only in the position of the aminomethyl group attachment to the benzene ring. Additionally, a 3-aminomethyl positional isomer (CAS 188988-46-7) has been documented in chemical databases, where the aminomethyl group is attached to the pyrrole ring portion of the indole system rather than the benzene ring. These positional isomers demonstrate the importance of precise substitution patterns in determining the chemical and biological properties of indole derivatives.

Physicochemical Properties (Melting Point, Boiling Point, Solubility)

The physicochemical properties of this compound reflect its organic nature and functional group composition. The compound typically appears as a white to off-white solid under standard laboratory conditions, indicating its crystalline nature and relative stability. Storage recommendations suggest maintaining the compound sealed in dry conditions at temperatures between 2-8°C, which provides insights into its thermal stability profile.

Regarding solubility characteristics, the compound demonstrates preferential dissolution in organic solvents while showing limited water solubility. Specifically, the compound exhibits good solubility in ethanol and dimethyl sulfoxide, but poor solubility in aqueous media. This solubility pattern is consistent with its lipophilic character, as evidenced by its calculated partition coefficient and the presence of the bulky tert-butyl protecting group.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 246.30 g/mol | |

| Physical Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C | |

| Organic Solvent Solubility | Good in ethanol, DMSO | |

| Water Solubility | Poor |

The compound's thermal properties remain largely uncharacterized in the available literature, with specific melting and boiling point data not documented in the current chemical databases. This gap in characterization likely reflects the compound's specialized nature as a synthetic intermediate rather than a final pharmaceutical product.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic identification of this compound relies on multiple analytical techniques that provide complementary structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation, though specific spectral data for this exact compound are not extensively documented in the available literature.

For related indole carboxylate compounds, characteristic infrared absorption patterns can be predicted based on functional group analysis. The compound contains several key functional groups that produce distinctive infrared signatures. The carbonyl group of the carboxylate ester typically appears in the range of 1750-1730 cm⁻¹, which is characteristic of ester carbonyls. The indole ring system contributes aromatic carbon-hydrogen stretching frequencies between 3100-3050 cm⁻¹, while the aromatic carbon-carbon stretching vibrations appear in the 1600-1475 cm⁻¹ region. The primary amine group of the aminomethyl substituent would be expected to show stretching frequencies in the 3550-3060 cm⁻¹ range with medium to strong intensity.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak should appear at m/z 246, corresponding to the molecular weight. Based on general fragmentation patterns for similar compounds, loss of the tert-butyl group (59 mass units) and subsequent loss of carbon dioxide from the carboxylate would be expected, following typical ester fragmentation pathways. The indole ring system typically provides a stable base structure that resists extensive fragmentation under standard electron impact conditions.

Computational Modeling (LogP, Topological Polar Surface Area, Molecular Dynamics)

Computational modeling provides valuable insights into the physicochemical behavior and molecular properties of this compound. The calculated logarithm of the partition coefficient (LogP) value is 2.8832, indicating moderate lipophilicity that suggests good membrane permeability while maintaining some degree of aqueous compatibility. This LogP value positions the compound within an optimal range for potential bioavailability, as it balances lipophilic and hydrophilic characteristics.

The topological polar surface area (TPSA) has been calculated as 57.25 Ų, which provides important information about the compound's polar surface area and its implications for molecular transport properties. This TPSA value suggests favorable characteristics for crossing biological membranes, as it falls below the generally accepted threshold of 140 Ų for good oral bioavailability. The relatively moderate TPSA reflects the balanced distribution of polar functional groups (the carboxylate and aminomethyl groups) within the overall molecular structure.

Additional computational descriptors reveal further molecular characteristics relevant to pharmaceutical development. The compound contains four hydrogen bond acceptor sites and one hydrogen bond donor site, which influences its potential for forming intermolecular interactions. The presence of only one rotatable bond indicates a relatively rigid molecular structure, which typically correlates with improved selectivity in biological interactions but may limit conformational flexibility.

属性

IUPAC Name |

tert-butyl 5-(aminomethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCAJWQEJGGGJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Boc Protection of Indole Nitrogen

- Reagents: Di-tert-butyl dicarbonate (Boc2O), base such as 4-dimethylaminopyridine (DMAP), and anhydrous solvents like tetrahydrofuran (THF).

- Conditions: Typically performed under anhydrous conditions at room temperature or slightly elevated temperatures.

- Outcome: Formation of tert-butyl 1H-indole-1-carboxylate as a protected intermediate.

This step ensures the indole nitrogen is protected to avoid side reactions during further functionalization.

Introduction of Aminomethyl Group at 5-Position

Two common approaches are reported:

Formylation Followed by Reductive Amination:

- Formylation: Using Vilsmeier-Haack conditions (phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF)) to introduce a formyl group at the 5-position of the Boc-protected indole.

- Reductive Amination: The aldehyde group is then converted to an aminomethyl group by reaction with ammonia or an amine source, followed by reduction using sodium borohydride or similar reducing agents.

-

- Using formaldehyde and an amine source under reductive conditions to install the aminomethyl substituent directly on the indole ring.

For example, sodium borohydride reduction of the intermediate aldehyde in methanol at controlled temperatures (e.g., 20 °C) with stirring for extended periods (e.g., 12 hours) has been reported to yield the aminomethyl derivative efficiently.

Purification

- Post-reaction mixtures are typically worked up by aqueous extraction, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

- Purification is achieved by silica gel column chromatography using appropriate solvent systems to isolate the pure tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Boc Protection | Boc2O, DMAP, THF, room temp | tert-butyl 1H-indole-1-carboxylate |

| 2 | Formylation | POCl3, DMF, controlled temp | tert-butyl 5-formyl-1H-indole-1-carboxylate |

| 3 | Reductive Amination | Ammonia or amine, NaBH4, MeOH, 20 °C, 12 h | This compound |

| 4 | Purification | Extraction, drying, silica gel chromatography | Pure target compound |

Research Findings and Optimization Notes

- Temperature Control: Maintaining reaction temperatures between 0–25 °C during reduction steps helps minimize side reactions and decomposition.

- Reaction Time: Extended stirring (up to 12 hours) ensures complete conversion of intermediates.

- Solvent Choice: Methanol is preferred for reduction steps due to its polarity and ability to dissolve both reactants and reagents.

- Yield Optimization: Careful stoichiometric control of reducing agents and amine sources improves yield and purity.

- Characterization: NMR (¹H and ¹³C), HRMS, and chromatographic purity assessments are essential to confirm the structure and quality of the product.

Analytical Data (Typical)

| Technique | Data/Observation |

|---|---|

| ¹H NMR (CDCl₃) | Signals corresponding to indole protons, aminomethyl CH₂, and tert-butyl group methyl protons |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (~175 ppm), aromatic carbons, aminomethyl carbon (~60 ppm), tert-butyl carbons (~28 ppm) |

| HRMS (ESI) | Molecular ion peak consistent with C15H20N2O2 (expected mass) |

| Purity (HPLC/LC-MS) | >95% purity after chromatographic purification |

化学反应分析

Types of Reactions:

Oxidation: tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives, often using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring or the aminomethyl group are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction may yield reduced amines.

科学研究应用

Chemistry: tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds

Biology: In biological research, this compound is used to study the effects of indole derivatives on biological systems. It can serve as a model compound to investigate the interactions of indole derivatives with enzymes, receptors, and other biomolecules.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties, making this compound a candidate for drug development.

Industry: In the chemical industry, this compound is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it suitable for various industrial applications, including the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with enzymes and receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

相似化合物的比较

Comparison with Structural Analogues

Substituent Diversity and Physicochemical Properties

The following table summarizes key analogues of tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate, highlighting structural variations, physicochemical properties, and synthetic yields:

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., -CF3, -CN) at the 5-position enhance electrophilic reactivity, making these derivatives suitable for cross-coupling reactions .

- Steric Influence : Bulky substituents like pyrimidinyl groups (compound 6a) reduce reaction yields due to steric hindrance (e.g., 6d: 43% yield with -CF3-phenyl vs. 6a: 95% yield with phenyl) .

- Thermal Stability : Higher melting points (e.g., 6a: 176–177°C) correlate with crystalline packing facilitated by planar pyrimidinyl groups, whereas aliphatic substituents (e.g., tetrahydrofuran in 8z) lower melting points .

生物活性

Tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of an aminomethyl group and a tert-butyl ester, exhibits potential therapeutic applications, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Chemical Formula : C13H18N2O2

- Molecular Weight : 234.29 g/mol

- Functional Groups :

- Indole ring

- Aminomethyl group at position 5

- Tert-butyl ester group

These structural features contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The indole moiety is known for its ability to engage in electrophilic aromatic substitution, while the aminomethyl group enhances binding affinity to biological targets. This compound has been shown to modulate pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.

Anticancer Properties

Research has indicated that indole derivatives, including this compound, possess anticancer properties. Studies demonstrate that this compound can induce apoptosis in cancer cells through various mechanisms:

- Induction of Apoptosis : The compound has been observed to activate apoptotic pathways in cancer cell lines, leading to increased cell death .

- Microtubule Disruption : Similar compounds have shown the ability to disrupt microtubule polymerization, which is critical for mitotic progression, thereby enhancing cytotoxicity against tumor cells .

| Activity | Mechanism | Effect |

|---|---|---|

| Apoptosis Induction | Activation of apoptotic pathways | Increased cancer cell death |

| Microtubule Disruption | Inhibition of microtubule polymerization | Enhanced cytotoxicity |

Neuroprotective Effects

Preliminary studies suggest that this compound may also exhibit neuroprotective effects. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress could provide therapeutic benefits in neurodegenerative diseases.

Study on Anticancer Activity

In a recent study, this compound was evaluated for its effects on glioblastoma multiforme (GBM) cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 0.6 μM, demonstrating its potent anticancer activity .

Comparison with Other Indole Derivatives

A comparative analysis was conducted with other indole derivatives to assess the unique biological profile of this compound. The findings revealed that while many indoles exhibit similar activities, the presence of the aminomethyl group in this compound enhances its specificity and efficacy against certain cancer types.

| Compound | Activity | Unique Features |

|---|---|---|

| This compound | Anticancer, Neuroprotective | Aminomethyl group enhances binding |

| Indole-3-acetic acid | Plant growth regulator | Lacks significant anticancer properties |

| Tert-butyl indoline-5-carboxylate | Antimicrobial | Different mechanism of action |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate?

- Methodology : The compound is typically synthesized via multi-step protocols involving Boc (tert-butoxycarbonyl) protection, amide coupling, and functional group transformations. For example:

- Step 1 : Boc protection of the indole nitrogen under basic conditions (e.g., using di-tert-butyl dicarbonate and triethylamine in dichloromethane) .

- Step 2 : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution. A common approach involves coupling Boc-protected intermediates with aminomethylating agents like formaldehyde and ammonium acetate under acidic conditions .

- Step 3 : Final deprotection or functionalization using HATU-mediated amide coupling for downstream applications .

- Key Tools : NMR (¹H/¹³C), HRMS, and column chromatography for purification.

Q. How is tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate characterized using spectroscopic techniques?

- ¹H/¹³C NMR : Characteristic signals include:

- Boc group: δ ~1.4 ppm (singlet, 9H, tert-butyl) and δ ~150–155 ppm (carbonyl) .

- Indole protons: δ ~7.0–8.0 ppm (aromatic protons) and δ ~4.2 ppm (aminomethyl CH₂) .

- IR : Stretching vibrations for Boc (C=O at ~1700 cm⁻¹) and NH (broad peak ~3300 cm⁻¹) .

- HRMS : Molecular ion peaks matching the exact mass (e.g., m/z calculated for C₁₄H₁₉N₂O₂: 271.1447) .

Q. What safety precautions are necessary when handling tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate?

- Handling : Use PPE (gloves, goggles) in a fume hood. The compound may release toxic gases (e.g., NH₃) during decomposition .

- Storage : Store at 2–8°C in sealed amber vials to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for derivatives of tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate?

- Issue : Discrepancies in chemical shifts may arise from solvent effects, pH, or impurities.

- Solution :

- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

- Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

- Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .

Q. What strategies optimize reaction yields in the synthesis of tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate?

- Catalysis : Employ Pd catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling when introducing boronate esters .

- Solvent Optimization : Use THF or DMF for polar intermediates; switch to dichloromethane for Boc protection to avoid side reactions .

- Purification : Gradient elution in flash chromatography (hexane/EtOAc) improves separation of Boc-protected intermediates .

Q. How do crystallographic techniques like SHELX assist in structural analysis of this compound?

- SHELX Workflow :

- Data Collection : High-resolution X-ray diffraction (λ = 1.5418 Å) .

- Refinement : SHELXL refines anisotropic displacement parameters and validates H-atom positions using Fourier difference maps .

- Validation : Check R-factor convergence (<5%) and CIF files for bond-length/angle outliers .

Q. What are the challenges in achieving enantioselective synthesis of derivatives?

- Issue : Racemization during Boc deprotection or aminomethylation.

- Solutions :

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry .

- Employ asymmetric catalysis (e.g., Rhodium-BINAP complexes) for enantioselective alkylation .

Key Research Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。